molecular formula C16H12FN3O3S B2448460 N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851978-90-0

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2448460
CAS No.: 851978-90-0
M. Wt: 345.35
InChI Key: JOHHDVULZUPKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a sophisticated hybrid organic compound designed for advanced research applications. It integrates two privileged pharmacophores: a 4-fluoro-1,3-benzothiazole unit and a 2,3-dihydro-1,4-benzodioxine system, linked by a carbohydrazide bridge. This molecular architecture suggests significant potential in medicinal chemistry and drug discovery. Benzothiazole derivatives are a well-studied class of compounds known to exhibit a broad spectrum of biological activities, including antitumor, antifungal, anthelmintic, and anti-inflammatory properties . The incorporation of a fluorine atom is a common strategy in agrochemical and pharmaceutical development to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability . The 2,3-dihydro-1,4-benzodioxine moiety is a common structural feature in many bioactive molecules and is readily available as a chemical building block, such as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . As a research chemical, this compound serves as a valuable intermediate for the synthesis of novel chemical entities. Researchers can exploit its reactive hydrazide functional group for further derivatization, or investigate the compound itself for its potential biological activity, particularly in screening campaigns for new therapeutic agents. The product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in a laboratory setting.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-10-2-1-3-13-14(10)18-16(24-13)20-19-15(21)9-4-5-11-12(8-9)23-7-6-22-11/h1-5,8H,6-7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHHDVULZUPKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₄S
Molecular Weight394.42 g/mol
CAS Number1215655-22-3

This compound features a benzothiazole moiety that is known for its biological activity, particularly in antimicrobial and anticancer research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Similar compounds have shown the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation. For instance, related benzothiazole derivatives have been documented to inhibit DprE1, an enzyme critical for Mycobacterium tuberculosis survival.
  • Modulation of Signaling Pathways : It is hypothesized that the compound could interact with various signaling pathways that regulate cell growth and apoptosis. This interaction may lead to the induction of cell death in malignant cells.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit potent antimicrobial effects. This compound has been tested against various bacterial strains and has shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)10 µM
MCF7 (Breast)15 µM
A549 (Lung)12 µM

These findings indicate that this compound has potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains of tuberculosis showed significant inhibition at low concentrations. The results were promising enough to warrant further investigation into its mechanism and potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In another study focusing on the cytotoxicity of this compound against breast cancer cells (MCF7), researchers found that it induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .

Q & A

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :
  • Transition state theory : Model nucleophilic substitution steps.
  • Hammett plots : Correlate substituent effects with reaction rates.
  • Link hypotheses to established frameworks (e.g., frontier molecular orbital theory for cycloadditions) .

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